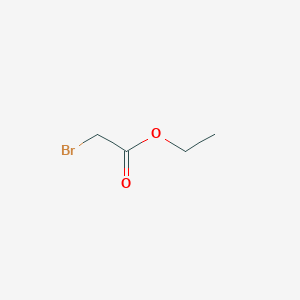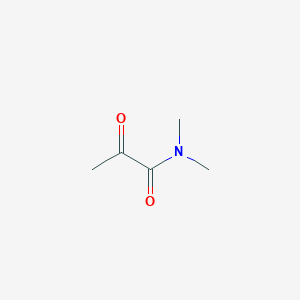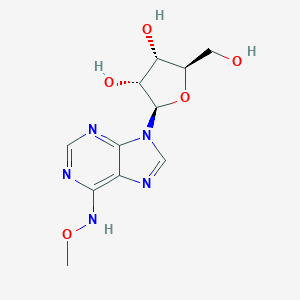
N-Methoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxyadenosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties. It is a derivative of adenosine, a key component of RNA and ATP, and is formed by the addition of a methoxy group to the nitrogen atom at the 6th position of the adenine ring. This modification alters its biochemical and physiological properties, leading to a range of potential applications in research.
Mecanismo De Acción
The mechanism of action of N-Methoxyadenosine is not fully understood, but it is thought to act as a competitive inhibitor of adenosine deaminase, an enzyme involved in the metabolism of adenosine. By inhibiting this enzyme, N-Methoxyadenosine may alter the levels of adenosine and its derivatives in cells, leading to changes in cellular signaling and metabolism.
Efectos Bioquímicos Y Fisiológicos
N-Methoxyadenosine has been shown to have a range of biochemical and physiological effects. It has been reported to increase the stability of RNA molecules, potentially by altering their conformation or interactions with other proteins. It has also been shown to enhance the translation of certain mRNA molecules, leading to increased protein expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methoxyadenosine in lab experiments is its ability to be incorporated into RNA molecules in vivo. This allows researchers to study the effects of modified RNA in a more natural context, rather than relying on artificial constructs. However, one limitation is that the synthesis of N-Methoxyadenosine can be challenging, and it may not be readily available for all researchers.
Direcciones Futuras
There are many potential future directions for research on N-Methoxyadenosine. One area of interest is its potential role in epigenetic regulation, as RNA modifications have been shown to play a role in this process. Additionally, further investigation is needed to fully understand the mechanism of action of N-Methoxyadenosine and its effects on cellular signaling and metabolism. Finally, the development of new methods for synthesizing N-Methoxyadenosine may make it more accessible for use in a wider range of experiments.
Métodos De Síntesis
N-Methoxyadenosine can be synthesized using a variety of methods. One common approach involves the reaction of adenosine with dimethyl sulfate, followed by hydrolysis to remove the methyl groups from the 2’ and 3’ positions. The resulting product is then treated with sodium methoxide to introduce the methoxy group at the 6th position.
Aplicaciones Científicas De Investigación
N-Methoxyadenosine has been studied extensively for its potential use in scientific research. One of its primary applications is as a tool for studying RNA modification and metabolism. It has been shown to be incorporated into RNA molecules in vivo, allowing researchers to track the fate of modified RNA and investigate its role in cellular processes.
Propiedades
Número CAS |
19399-25-8 |
|---|---|
Nombre del producto |
N-Methoxyadenosine |
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
JVEJHUJMDIDUDS-IOSLPCCCSA-N |
SMILES isomérico |
CONC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canónico |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Sinónimos |
N(6)-methoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




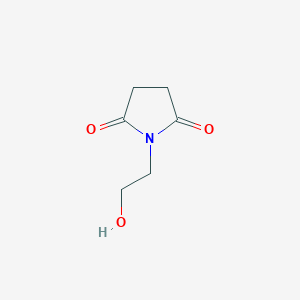
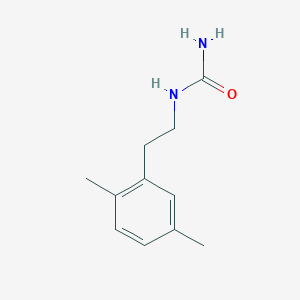
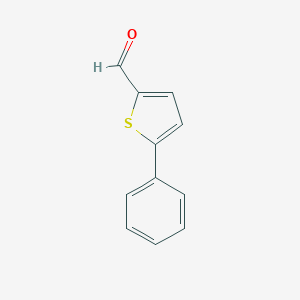

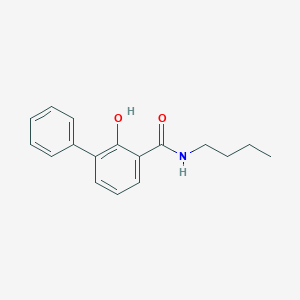
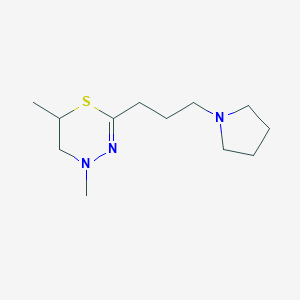

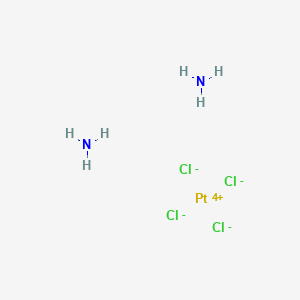
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


